
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its pyrrole ring substituted with ethyl, benzyloxycarbonyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the esterification of 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound, often using reagents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The pyrrole ring can participate in aromatic substitution reactions, and the ester group can undergo hydrolysis to release the corresponding acid.
Comparison with Similar Compounds
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate can be compared with other pyrrole derivatives such as:
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylate: Similar structure but different functional groups.
5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetic acid: Lacks the ethyl ester group.
5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxamide: Contains an amide group instead of an ester.
Properties
CAS No. |
52091-12-0 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
benzyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-22-16(20)10-15-12(2)17(19-13(15)3)18(21)23-11-14-8-6-5-7-9-14/h5-9,19H,4,10-11H2,1-3H3 |
InChI Key |
MMGKDFIJODCFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


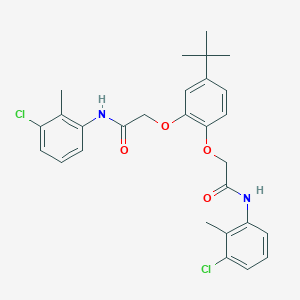


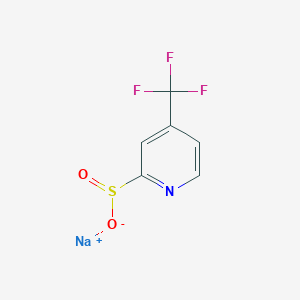
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
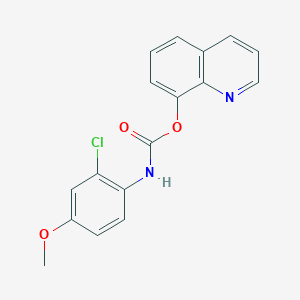
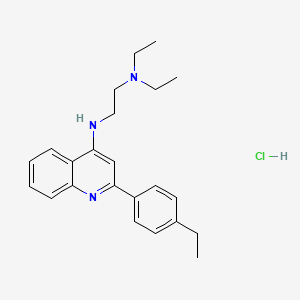

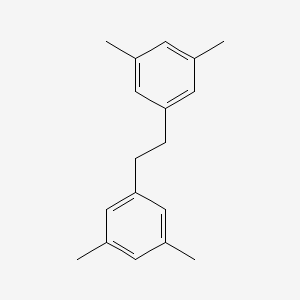
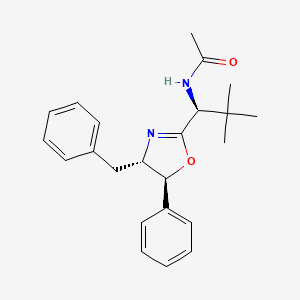


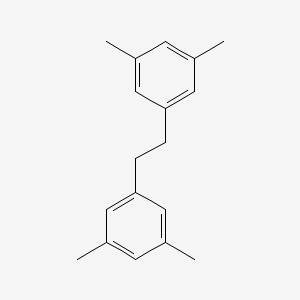
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
